Cas no 2679802-42-5 ((2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid)

(2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 2679802-42-5
- EN300-28304746
- (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
-
- インチ: 1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m1/s1
- InChIKey: BPPIEMLIAXQPKL-CQSZACIVSA-N
- ほほえんだ: IC1C(=C(C=C(C=1)C[C@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)I)O
計算された属性
- せいみつぶんしりょう: 566.90397g/mol
- どういたいしつりょう: 566.90397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
(2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304746-0.25g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28304746-0.5g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28304746-5.0g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28304746-10.0g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28304746-0.1g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28304746-1g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 1g |
$541.0 | 2023-09-07 | ||
Enamine | EN300-28304746-2.5g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28304746-1.0g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28304746-0.05g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28304746-5g |
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
2679802-42-5 | 5g |
$1572.0 | 2023-09-07 |
(2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
(2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acidに関する追加情報
Introduction to (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (CAS No. 2679802-42-5)
(2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2679802-42-5, represents a fascinating intersection of synthetic chemistry and medicinal biology, offering potential applications in the design and synthesis of novel therapeutic agents.
The molecular framework of (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid incorporates several key functional groups that contribute to its unique chemical properties and biological activity. The presence of a chiral center at the 2R configuration suggests that this compound may exhibit stereoselective interactions with biological targets, a crucial factor in the development of effective pharmaceuticals. Additionally, the combination of a benzyloxy carbonyl group and an amino acid derivative provides a versatile scaffold for further chemical modifications, enabling researchers to tailor its pharmacological profile to specific therapeutic needs.
In recent years, there has been growing interest in compounds featuring iodine atoms at strategic positions within their structure. The incorporation of iodine into pharmaceutical candidates can enhance their binding affinity and metabolic stability, making them more suitable for clinical applications. The 4-hydroxy-3,5-diiodophenyl moiety in this compound is particularly noteworthy, as it has been shown to interact with various biological pathways, including those involved in inflammation and oxidative stress. These interactions make it a promising candidate for further investigation in the context of therapeutic intervention.
The synthesis of (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The need to maintain stereochemical integrity throughout the synthetic process is paramount, given the importance of chirality in biological activity. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve the desired enantiomeric purity. Furthermore, the introduction of the diiodophenyl group requires careful control to prevent unwanted side reactions, highlighting the need for meticulous optimization of reaction conditions.
The potential applications of this compound are broad and multifaceted. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its structure bears resemblance to known inhibitors of kinases and other signaling molecules, which are central targets in oncology and inflammatory disorders. Additionally, the hydroxyl group at the phenyl ring could serve as a site for further derivatization, allowing for the creation of analogs with enhanced bioavailability or targeted delivery systems.
The role of computational modeling and high-throughput screening has been instrumental in evaluating the pharmacological potential of (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid. By leveraging computational tools, researchers can predict binding affinities and assess metabolic stability with greater accuracy, thereby accelerating the drug discovery process. These approaches have already identified several promising derivatives that warrant further experimental validation.
In conclusion, (2R)-2-{(benzyloxy)carbonylamino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS No. 2679802-42-5) represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features makes it a valuable tool for medicinal chemists exploring new frontiers in drug design. As research continues to uncover its full potential, this compound is poised to play a significant role in future pharmacological developments.
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